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Compound of Interest

Methyl 2-methyl-2-
Compound Name:
phenylpropanoate

Cat. No.: B1583114

A comprehensive guide to the structural elucidation of Methyl 2-methyl-2-phenylpropanoate
using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and
Mass Spectrometry (MS). This guide provides a comparative analysis with its structural
isomers, Methyl 2-phenylpropanoate and Methyl 3-phenylpropanoate, offering researchers,
scientists, and drug development professionals a clear framework for spectroscopic validation.

The precise determination of a molecule's structure is a cornerstone of chemical research and
drug development. Spectroscopic techniques provide a powerful and non-destructive means to
probe the intricate architecture of molecules. This guide focuses on the validation of the
structure of Methyl 2-methyl-2-phenylpropanoate, an ester with significant interest in organic
synthesis.[1] To provide a robust validation, its spectroscopic data are compared with those of
two of its structural isomers: Methyl 2-phenylpropanoate and Methyl 3-phenylpropanoate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Methyl 2-methyl-2-
phenylpropanoate and its isomers, highlighting the distinct features that enable their
unambiguous identification.

Table 1: Infrared (IR) Spectroscopy Data
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Functional Group

Compound Key IR Absorptions (cm™?) Assignment
Methyl 2-methyl-2-

ohenylpropanoate ~1735 (strong, sharp) C=0 (Ester)
~3060-3030 (medium) Aromatic C-H stretch

~2980-2850 (medium) Aliphatic C-H stretch

~1250-1000 (strong) C-O stretch

Methyl 2-phenylpropanoate ~1740 (strong, sharp) C=0 (Ester)
~3060-3030 (medium) Aromatic C-H stretch

~2980-2900 (medium) Aliphatic C-H stretch

~1250-1000 (strong) C-O stretch

Methyl 3-phenylpropanoate ~1738 (strong, sharp) C=0 (Ester)

~3060-3030 (medium)

Aromatic C-H stretch

~2950-2850 (medium)

Aliphatic C-H stretch

~1200-1000 (strong)

C-O stretch

Table 2: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (300 MHz, CDCIs)
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Chemical Shift . . .

Compound Multiplicity Integration Assignment
(3, ppm)

Methyl 2-methyl-

2- : :
7.40-7.20 Multiplet 5H Aromatic protons

phenylpropanoat

e

3.65 Singlet 3H -OCHs

1.58 Singlet 6H -C(CHs)2

Methyl 2-

phenylpropanoat  7.35-7.20 Multiplet 5H Aromatic protons

e

3.68 Singlet 3H -OCHs

3.72 Quartet 1H -CH-

1.50 Doublet 3H -CHs

Methyl 3-

phenylpropanoat  7.30-7.15 Multiplet 5H Aromatic protons

e

3.66 Singlet 3H -OCHs

2.95 Triplet 2H -CH2-Ph

2.62 Triplet 2H -CH2-C=0

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (75 MHz, CDCIs)
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Compound Chemical Shift (6, ppm) Assignment
Methyl 2-methyl-2-

phenylpropanoate i C=0 (Esten)
~145 Aromatic C (quaternary)

~128, ~127, ~126 Aromatic CH

~52 -OCHs

~46 -C(CHs)2 (quaternary)

~26 -C(CHs)2

Methyl 2-phenylpropanoate ~175 C=0 (Ester)
~140 Aromatic C (quaternary)

~129, ~128, ~127 Aromatic CH

~52 -OCHs

~45 -CH-

~18 -CHs

Methyl 3-phenylpropanoate ~173 C=0 (Ester)

~141 Aromatic C (quaternary)
~128.5, ~128.3, ~126 Aromatic CH

~51.5 -OCHs

~36 -CH2-Ph

~31 -CH2-C=0

Table 4: Mass Spectrometry (MS) Data (Electron lonization)
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Compound Molecular lon (M*, m/z) Key Fragment lons (m/z)
Methyl 2-methyl-2- 178 163 (M-CHs)*, 119 (M-
phenylpropanoate COOCHS3)*, 91 (C7H7)*

105 (M-COOCHs)*, 91
Methyl 2-phenylpropanoate 164

(C7H?)*, 77 (CeHs)*

133 (M-OCH3)*, 104 (CsHs)*,

Methyl 3-phenylpropanoate 164
Yi S Phenyiprop 91 (C7H7)*, 77 (CeHs)*

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology: A thin film of the neat liquid sample was placed between two potassium bromide
(KBr) plates. The spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer over a range of 4000-400 cm~1. The background spectrum of the KBr plates was

subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

e 'H NMR: Approximately 10 mg of the sample was dissolved in 0.5 mL of deuterated
chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard. The
spectrum was acquired on a 300 MHz NMR spectrometer.

e 13C NMR: Approximately 50 mg of the sample was dissolved in 0.5 mL of CDCIs. The
spectrum was recorded on a 75 MHz NMR spectrometer with proton decoupling.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology: The sample was introduced into an electron ionization (El) mass spectrometer.
The molecules were bombarded with a beam of high-energy electrons (70 eV), causing
ionization and fragmentation. The resulting ions were separated by a quadrupole mass
analyzer and detected.

Visualization of Structural Validation

The following diagrams illustrate the workflow for validating the structure of Methyl 2-methyl-2-
phenylpropanoate and the logical relationship between the spectroscopic data and the
molecular structure.
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Caption: Workflow for the synthesis, purification, and spectroscopic validation of Methyl 2-
methyl-2-phenylpropanoate.

IR Data

C=0 stretch at ~1735 cm~t
C-O stretch at ~1250-1000 cm~2
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NMR Data

IH NMR:
Singlet (6H) at 1.58 ppm
Singlet (3H) at 3.65 ppm

y Multiplet (5H) at 7.40-7.20 ppm

Methyl 2-methyl-2-phenylpropanoate |Ci1H1402| MW: 178.23

corresponds to

13C NMR:
Quaternary C at ~46 ppm
Two equivalent CHs at ~26 ppm
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MS Data

Molecular lon at m/z 178
Fragment at m/z 119 (-COOCH:s)
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Caption: Logical relationship between the structure of Methyl 2-methyl-2-phenylpropanoate
and its key spectroscopic features.

By comparing the distinct spectroscopic fingerprints, researchers can confidently differentiate
between these structural isomers and validate the successful synthesis of Methyl 2-methyl-2-
phenylpropanoate. The detailed protocols and visual workflows provided in this guide serve
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as a practical resource for the structural elucidation of small molecules in a research and
development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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